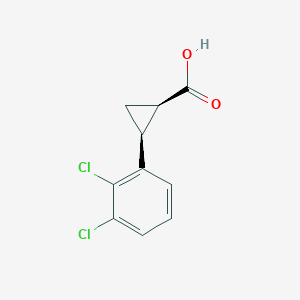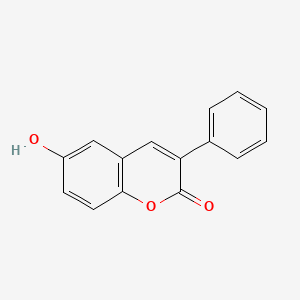
6-hydroxy-3-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-3-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by a chromen-2-one core structure with a hydroxy group at the 6th position and a phenyl group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3-phenyl-2H-chromen-2-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For instance, the condensation of 2-hydroxyacetophenone with phenylacetic acid in the presence of concentrated sulfuric acid can yield this compound .
Another method involves the Knoevenagel condensation, where salicylaldehyde reacts with phenylacetic acid in the presence of a base such as piperidine . This reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound often employs the Pechmann condensation due to its simplicity and high yield. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-hydroxy-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The chromen-2-one core can be reduced to form dihydrocoumarin derivatives.
Substitution: The phenyl group at the 3rd position can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: 6-oxo-3-phenyl-2H-chromen-2-one.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
6-hydroxy-3-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The biological activity of 6-hydroxy-3-phenyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. For instance, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation . Additionally, its anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
6-hydroxy-3-phenyl-2H-chromen-2-one is unique among coumarin derivatives due to its specific substitution pattern. Similar compounds include:
4-hydroxycoumarin: Known for its anticoagulant properties.
7-hydroxycoumarin: Exhibits strong antioxidant activity.
3-phenylcoumarin: Similar to this compound but lacks the hydroxy group at the 6th position.
The presence of both the hydroxy and phenyl groups in this compound enhances its biological activity and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
6468-47-9 |
|---|---|
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
6-hydroxy-3-phenylchromen-2-one |
InChI |
InChI=1S/C15H10O3/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9,16H |
Clé InChI |
CYKDIFJDBMRWNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


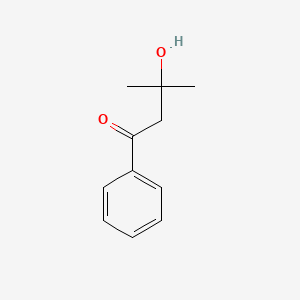
![{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11720484.png)
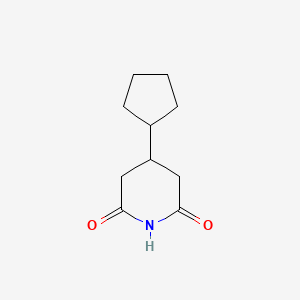
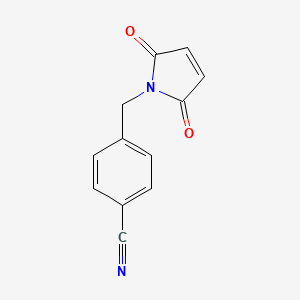

![Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate](/img/structure/B11720511.png)

![1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone](/img/structure/B11720523.png)
![2,2,5-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11720525.png)
![2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL](/img/structure/B11720527.png)
![3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B11720530.png)
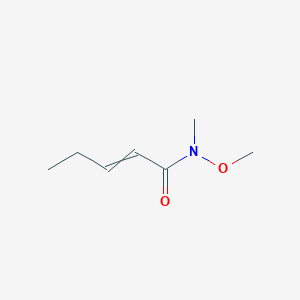
![N''-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid](/img/structure/B11720540.png)
